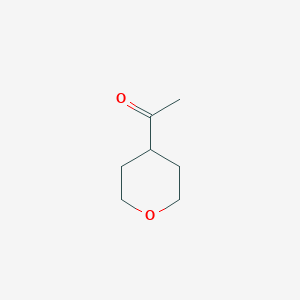

1-(Tetrahydro-2H-pyran-4-yl)ethanone

説明

Context within Heterocyclic Chemistry and Oxa-Heterocycles

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of organic chemistry and drug discovery. Among the vast array of heterocyclic systems, those containing oxygen, known as oxa-heterocyles, are of particular importance. The tetrahydropyran (B127337) (THP) ring, a saturated six-membered ring containing one oxygen atom, is a prominent scaffold found in numerous natural products and biologically active molecules. researchgate.netresearchgate.net The presence of the oxygen atom in the THP ring imparts specific properties, such as increased polarity and the ability to act as a hydrogen bond acceptor, which can be advantageous in the design of new molecules with desired biological activities. pharmablock.com

1-(Tetrahydro-2H-pyran-4-yl)ethanone, with its chemical formula C7H12O2, is a prime example of a functionalized tetrahydropyran derivative. nih.gov Its structure, featuring an acetyl group attached to the 4-position of the tetrahydropyran ring, provides a reactive handle for further chemical modifications. The parent compound, Tetrahydro-4H-pyran-4-one, serves as a foundational building block for synthesizing a variety of more complex structures, including this compound itself. chemicalbook.com The synthesis of Tetrahydro-4H-pyran-4-one can be achieved through various methods, including the reaction of 3-chloropropionyl chloride with ethylene (B1197577) gas in the presence of aluminum chloride, followed by hydrolysis and cyclization. google.com

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its versatility as a synthetic intermediate. chemicalbook.com The ketone functional group is a hub of reactivity, allowing for a wide range of chemical transformations. For instance, the carbonyl group can undergo reduction to form the corresponding alcohol, or it can react with Grignard reagents to introduce new carbon-carbon bonds. chemicalbook.com One documented synthesis of this compound involves the reaction of N-methoxy-N-methyltetrahydropyran-4-carboxamide with methylmagnesium bromide. chemicalbook.com

Furthermore, the ketone can be transformed into other functional groups, such as amines via reductive amination, or can serve as a precursor for the construction of more complex heterocyclic systems. A notable reaction is the Wittig reaction, where the keto carbonyl group reacts with a Wittig reagent to produce a variety of polysubstituted olefinic compounds. chemicalbook.com The bromine derivative, 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone, is another important intermediate that can be synthesized from this compound, further expanding its synthetic utility. sigmaaldrich.cnsigmaaldrich.com

The following table provides a summary of key reactions involving this compound:

| Reaction Type | Reagents | Product Type | Significance |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Secondary alcohol | Introduction of a hydroxyl group |

| Grignard Reaction | Organomagnesium halides (e.g., CH3MgBr) | Tertiary alcohol | Carbon-carbon bond formation |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkenes | Formation of carbon-carbon double bonds |

| Reductive Amination | Amines, Reducing agents (e.g., NaBH3CN) | Amines | Introduction of a nitrogen-containing functional group |

| Bromination | Brominating agents | α-Bromo ketone | Precursor for further functionalization |

Emerging Role in Medicinal Chemistry and Drug Discovery Scaffolds

The tetrahydropyran motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. pharmablock.comrsc.org The incorporation of the THP ring can improve a drug candidate's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). pharmablock.com This is attributed to the THP ring's ability to increase polarity and provide an additional hydrogen bond acceptor through its oxygen atom, which can lead to enhanced binding affinity with biological targets. pharmablock.com

This compound serves as a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. For example, derivatives of this compound have been investigated as inhibitors of various enzymes and receptors. A notable example is the synthesis of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives, which have shown potent inhibitory activity against the ALK5 receptor, a target for cancer and fibrosis therapies. nih.gov In one study, a compound derived from this scaffold demonstrated significant tumor growth inhibition in a xenograft model. nih.gov The tetrahydropyran moiety has also been incorporated into HIV protease inhibitors, where the oxygen atom can play a crucial role in binding to the active site of the enzyme. nih.gov

The versatility of the this compound scaffold is further highlighted by its use in the synthesis of compounds like 1-(Tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole HCl, a molecule with potential applications in chemical biology and drug discovery. sigmaaldrich.com The ability to readily modify the core structure of this compound allows medicinal chemists to explore a wide chemical space and optimize the biological activity of new drug candidates.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(oxan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)7-2-4-9-5-3-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMXIOWPBADSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432149 | |

| Record name | 1-(Tetrahydro-2H-pyran-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137052-08-5 | |

| Record name | 1-(Tetrahydro-2H-pyran-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetyltetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Tetrahydro 2h Pyran 4 Yl Ethanone and Its Analogues

Traditional Synthetic Approaches

Traditional syntheses typically involve the modification of a pre-formed pyran ring system. These methods are often robust and scalable, making them valuable for producing foundational building blocks.

Once tetrahydro-4H-pyran-4-one is obtained, it can be converted to the target molecule. A common strategy involves its transformation into a carboxylic acid derivative, which can then react with an organometallic reagent. For instance, tetrahydro-2H-pyran-4-carboxylic acid can be converted into its corresponding Weinreb amide, N-methoxy-N-methyltetrahydropyran-4-carboxamide. This intermediate then reacts cleanly with a Grignard reagent, such as methylmagnesium bromide, to yield 1-(tetrahydro-2H-pyran-4-yl)ethanone. chemicalbook.com This method is advantageous as it prevents the common side reaction of over-addition that can occur when reacting organometallics directly with esters or acid chlorides.

Table 1: Selected Traditional Synthesis Routes for the Tetrahydro-4H-pyran-4-one Intermediate

| Starting Material(s) | Key Reagents/Conditions | Product | Notable Features |

|---|---|---|---|

| 3-Chloropropionyl chloride, Ethylene (B1197577) | AlCl₃, then H₂O/HCl, then H₃PO₄/NaH₂PO₄ | Tetrahydro-4H-pyran-4-one | Suitable for industrial scale-up google.com |

| Dihydropyran-4-one | H₂, Metal catalyst (e.g., Pd/C) | Tetrahydro-4H-pyran-4-one | Catalytic hydrogenation of unsaturated precursor google.com |

The formation of the acetyl group at the C4 position of the tetrahydropyran (B127337) ring is a direct result of exploiting the reactivity of a carbonyl-containing precursor. The carbonyl carbon in derivatives of tetrahydro-2H-pyran-4-carboxylic acid (such as esters, acid chlorides, or the aforementioned Weinreb amide) is electrophilic. This allows for nucleophilic attack by a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to form the desired ketone, this compound. The choice of the carboxylic acid derivative is critical for controlling the reaction's outcome and maximizing yield.

Advanced and Modern Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and stereocontrol. Advanced strategies often construct the pyran ring and install multiple functional groups in a single, highly orchestrated reaction sequence.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. Domino reactions, also known as cascade reactions, are particularly efficient as they combine multiple transformations in one pot without isolating intermediates. An elegant example is the organocatalytic domino Michael-hemiacetalization sequence for producing highly functionalized tetrahydropyrans. nih.govnih.gov

In this approach, starting materials like α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds react in the presence of a chiral organocatalyst, such as a squaramide derivative. The sequence is initiated by a Michael addition, followed by an intramolecular hemiacetalization to form the tetrahydropyran ring. This process can generate multiple stereocenters with high levels of diastereoselectivity and enantioselectivity. nih.govnih.gov The resulting polyfunctionalized tetrahydropyranols can be further transformed; for example, dehydration can lead to the corresponding dihydropyrans. nih.gov

Table 2: Organocatalytic Domino Michael-Hemiacetalization for Tetrahydropyran Synthesis nih.gov

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| (E)-2-nitro-3-phenylprop-2-en-1-ol | Methyl 3-oxobutanoate | Squaramide A (10) | Toluene | 75 | 94 | 92 |

| (E)-2-nitro-3-phenylprop-2-en-1-ol | Pentane-2,4-dione | Squaramide A (10) | Toluene | 81 | 96 | 95 |

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. bohrium.comrsc.org These reactions are prized for their high efficiency, atom economy, and ability to rapidly generate molecular complexity. bohrium.comresearchgate.net MCRs are a dominant strategy for synthesizing a vast library of pyran derivatives, particularly those fused to other ring systems (pyran-annulated heterocycles). bohrium.comresearchgate.net

A common MCR for pyran synthesis involves the combination of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as dimedone or a β-ketoester). nih.gov The reaction is often promoted by a catalyst, and significant research has focused on developing green and reusable catalysts. These include ionic liquids, metal-proline complexes, and various nanoparticles. nih.gov The reaction pathway typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to afford the final pyran-containing scaffold. nih.gov

Transition metal catalysis offers unique pathways for the formation and functionalization of heterocyclic rings, including pyrans. Catalysts based on palladium, nickel, gold, and other metals can enable transformations that are difficult or impossible to achieve through other means. nih.govacs.orgyoutube.comacs.org

For instance, gold catalysts are known to activate carbon-carbon triple bonds, making them susceptible to nucleophilic attack. This has been exploited in intramolecular reactions where a suitably positioned hydroxyl group attacks an activated alkyne, leading to the formation of a six-membered pyran ring system in a cyclization reaction. youtube.com

Palladium catalysis has been employed in the ring-contraction of certain naphthopyran systems to yield naphthofurans, demonstrating the power of transition metals to mediate complex skeletal rearrangements. nih.gov More directly related to functionalization, photoinduced nickel-catalyzed C-H arylation and alkylation of aldehydes provides a modular route to various ketones. acs.org While not a ring-forming reaction itself, such a method could be applied to an aldehyde-bearing tetrahydropyran to install a variety of side chains, creating diverse analogs of the target molecule. These advanced catalytic methods represent the cutting edge of synthetic chemistry, providing powerful tools for accessing complex pyran-based structures.

Microwave-Assisted Organic Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.netijnrd.org The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, which allow for rapid and uniform heating of the reaction mixture. ijnrd.orgresearchgate.net This technique is noted for its ability to dramatically reduce reaction times, increase product yields, and improve reaction selectivity, often leading to cleaner reactions with easier work-up procedures. researchgate.netnih.gov

In the synthesis of heterocyclic compounds like tetrahydropyrans and their analogues, microwave irradiation provides an efficient, eco-friendly approach. ijnrd.org For instance, the Biginelli three-component cyclocondensation reaction to produce tetrahydropyrimidine (B8763341) derivatives, which are structurally related to the tetrahydropyran core, is significantly enhanced under microwave conditions. foliamedica.bgbenthamdirect.com While conventional methods can be time-consuming, MAOS can often shorten reaction times from hours to mere minutes. nih.govfoliamedica.bg The use of ionic liquids, which have excellent dielectric properties, can be particularly advantageous as solvents in MAOS, as they absorb microwave irradiation efficiently. designer-drug.com

The benefits of MAOS are evident in various multi-component reactions used to build complex heterocyclic scaffolds. nih.gov Kamble and co-workers reported that synthesizing quinoline (B57606) fused 1,4-benzodiazepines under microwave irradiation at 80 °C resulted in excellent yields, whereas conventional heating failed to produce good yields in a comparable time. nih.gov This highlights the capacity of microwave energy to drive reactions to completion more efficiently. researchgate.net

| Reaction Type | Substrates | Conditions (Conventional) | Conditions (Microwave) | Yield (Conventional) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|---|

| Biginelli Condensation | Aldehyde, Acetoacetanilide, N,N'-Dimethylurea | Reflux for 5 hours | Irradiation for 22-24 min | Not specified | ~92% | foliamedica.bgsemanticscholar.org |

| Pechmann Reaction | Phenol, Ethyl acetoacetate | Thermal heating for 20 min | Not specified | <18% conversion | Not specified (implied higher) | nih.gov |

| Thiazolopyrimidine Synthesis | Thioxopyrimidine, 2-Bromopropionic acid | Conventional heating | Microwave irradiation | Good | Improved | benthamdirect.com |

Cascade and Tandem Reactions for Complex Architectures

Cascade reactions, also known as tandem or domino reactions, are chemical processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, without isolating intermediates or adding new reagents. wikipedia.orgscribd.com These reactions are highly atom-economical and efficient, minimizing waste, time, and labor. wikipedia.org They are particularly valuable for constructing complex molecular architectures like those found in natural products containing the tetrahydropyran ring. wikipedia.org

A notable strategy for synthesizing highly substituted tetrahydropyran-4-ones involves a tandem Knoevenagel condensation and intramolecular Michael addition. acs.orgfigshare.com In this approach, an aldol (B89426) reaction between a β-ketoester and an aldehyde is followed by the addition of a second aldehyde equivalent in the presence of a Lewis acid. This sequence produces single diastereomers of complex tetrahydropyran rings. acs.org

Another powerful cascade process is the domino Michael-hemiacetalization reaction. nih.gov This organocatalytic method allows for the asymmetric synthesis of functionalized tetrahydropyranols from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds. The sequence is often followed by a dehydration step to yield dihydropyrans, all in a one-pot procedure. nih.gov Similarly, tandem reactions integrating Meyer-Schuster rearrangement, macrocyclic ring-closing metathesis, and transannular oxa-Michael addition have been used to create macrolactones containing a tetrahydropyran ring. researchgate.net

| Step | Reaction Type | Reagents | Key Transformation |

|---|---|---|---|

| 1 | Aldol Reaction | Methyl acetoacetate, Benzaldehyde, NaH, BuLi | Formation of an aldol product. |

| 2 | Tandem Knoevenagel Condensation / Intramolecular Michael Addition | Aldol product, second equivalent of Benzaldehyde, BF₃·OEt₂ | Formation of a highly substituted tetrahydropyran-4-one as a single diastereomer. |

Stereoselective Synthesis of Pyran Ring Systems

The biological activity of natural products containing the tetrahydropyran (THP) moiety is often dependent on the specific stereochemistry of the ring's substituents. Therefore, developing synthetic methods that afford high stereocontrol is a critical area of research. core.ac.uk Stereoselective synthesis allows for the precise arrangement of atoms in three-dimensional space, leading to the desired diastereomers and enantiomers. Key strategies include hetero-Diels-Alder reactions, intramolecular Michael additions, and Prins cyclizations. acs.orgacs.org

Diastereoselective Approaches in Tetrahydropyran Formation

Diastereoselective synthesis aims to produce one diastereomer of a compound over others. Several robust methodologies have been developed for the diastereoselective formation of polysubstituted tetrahydropyran rings.

One effective method involves the indium trichloride (B1173362) (InCl₃) mediated cyclization between homoallyl alcohols and aldehydes. nih.govacs.org This approach yields polysubstituted tetrahydropyrans with excellent diastereoselectivity. nih.gov The stereochemical outcome of the product is directly correlated with the geometry of the starting homoallyl alcohol; trans-homoallyl alcohols typically yield (up-down-up) 2,3,4-trisubstituted products, while cis-homoallyl alcohols mainly provide (up-up-up) products. nih.gov This method has been extended to create pentasubstituted tetrahydropyrans with control over five stereogenic centers. acs.org

Another powerful strategy is the Brønsted acid-mediated cyclization of allylsilyl alcohols. core.ac.uk This atom-economical process provides polysubstituted tetrahydropyrans in good yields and with high diastereoselectivities (>95:5). The reaction selectively forms the anti product between the silyl (B83357) group and the substituent at the C3 position. core.ac.uk Furthermore, thioester oxy-Michael cyclizations have demonstrated stereodivergence, where changing the reaction conditions (e.g., from TBAF-mediated to TFA-mediated) can switch the outcome from a 2,6-trans-tetrahydropyran to a 2,6-cis product. whiterose.ac.uk

| Method | Starting Materials | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Indium Trichloride Mediated Cyclization | trans-Homoallyl alcohol + Aldehyde | InCl₃ | (up-down-up) 2,3,4-Trisubstituted THP | nih.gov |

| Indium Trichloride Mediated Cyclization | cis-Homoallyl alcohol + Aldehyde | InCl₃ | Mainly (up-up-up) 2,3,4-Trisubstituted THP | nih.gov |

| Brønsted Acid-Mediated Cyclization | Allylsilyl alcohol | p-TsOH | anti product between silyl group and C3 substituent (>95:5 dr) | core.ac.uk |

| Thioester Oxy-Michael Cyclization | Hydroxy-thioester precursor | TBAF | 2,6-trans-Tetrahydropyran | whiterose.ac.uk |

| Thioester Oxy-Michael Cyclization | Hydroxy-thioester precursor | TFA | 2,6-cis-Tetrahydropyran (>13:1 selectivity) | whiterose.ac.uk |

Enantioselective Methodologies in Pyran Synthesis

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, a crucial aspect for producing chiral drugs and bioactive molecules. In pyran synthesis, organocatalysis has become a prominent tool for achieving high enantioselectivity.

For instance, L-proline has been used as a catalyst in the multicomponent reaction of aromatic aldehydes, malononitrile, and active methylenes to produce chiral pyrans and thiopyrans in good yields and with significant enantioselectivity. mdpi.com Bifunctional catalysts, which possess both a Brønsted acid and a Lewis base site, are also highly effective. A bifunctional phosphonium (B103445) salt has been used to catalyze the [4+2] annulation of electron-deficient allenes with 3-alkenyl-oxindoles, yielding highly functionalized chiral 4H-pyrans with excellent diastereo- and enantioselectivities (up to >20:1 dr, >99.9% ee). acs.org

Amine-catalyzed reactions represent another cornerstone of enantioselective pyran synthesis. A formal (3+3) annulation of δ-acetoxy allenoates and 1C,3O-bisnucleophiles catalyzed by a modified quinine (B1679958) derivative provides access to 4H-pyrans with excellent enantioselectivity. acs.org Similarly, an organocatalytic domino Michael addition followed by enolization/cyclization can construct optically enriched pyrans with up to 96% enantiomeric excess (ee) and three contiguous chiral centers. rsc.org

| Method | Catalyst | Substrates | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Multicomponent Reaction (MCR) | L-proline (10 mol%) | Aromatic aldehydes, Malononitrile, Active methylenes | Chiral pyrans | Enantioselectivity observed | mdpi.com |

| Formal [4+2] Annulation | Bifunctional phosphonium salt | Electron-deficient allenes, 3-Alkenyl-oxindoles | Highly functionalized chiral 4H-pyrans | up to >99.9% | acs.org |

| Formal (3+3) Annulation | 6′-deoxy-6′-perfluorobenzamido-quinine | δ-Acetoxy allenoates, 1C,3O-bisnucleophiles | 4H-pyrans | Excellent | acs.org |

| Michael Addition-Cyclization | Amine catalyst | Electronically poor alkenes | Substituted pyrans | up to 96% | rsc.org |

| Domino Michael-Hemiacetalization | Squaramide catalyst | α-Hydroxymethyl nitroalkenes, 1,3-Dicarbonyl compounds | Polyfunctionalized dihydro- and tetrahydropyrans | 71-99% | nih.gov |

Chemical Reactivity and Functional Group Transformations of 1 Tetrahydro 2h Pyran 4 Yl Ethanone

Reactions Involving the Acetyl Carbonyl Group

The ketone functional group is the most reactive site in 1-(tetrahydro-2H-pyran-4-yl)ethanone, undergoing a variety of transformations typical of carbonyl compounds.

The polarized carbon-oxygen double bond of the acetyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of more complex molecules.

In a typical nucleophilic addition, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated, usually during an aqueous workup, to yield an alcohol. A wide range of nucleophiles, including organometallic reagents (like Grignard and organolithium reagents), cyanide ions, and enolates, can participate in these reactions. For example, reaction with a Grignard reagent, such as methylmagnesium bromide, would convert the ketone into a tertiary alcohol.

Condensation reactions, such as the aldol (B89426) condensation, are also possible. In the presence of a base, the enolate of this compound can be formed, which can then act as a nucleophile, attacking another carbonyl compound to form a β-hydroxy ketone.

| Nucleophilic Reagent | Reaction Type | Product Class |

|---|---|---|

| R-MgX (Grignard Reagent) | Nucleophilic Addition | Tertiary Alcohol |

| NaCN / H+ | Nucleophilic Addition | Cyanohydrin |

| R2C=O / Base | Aldol Condensation | β-Hydroxy Ketone |

Carbonyl olefination reactions are powerful tools for converting a carbon-oxygen double bond into a carbon-carbon double bond. The keto group of this compound can be reacted with Wittig reagents to produce a variety of polysubstituted olefinic compounds. chemicalbook.com

A highly effective variation is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding phosphorus ylides used in the traditional Wittig reaction, allowing them to react efficiently with ketones. wikipedia.orgalfa-chemistry.com The HWE reaction typically begins with the deprotonation of a phosphonate ester by a base (e.g., NaH) to form a phosphonate carbanion. alfa-chemistry.comyoutube.com This carbanion then undergoes nucleophilic addition to the carbonyl carbon of this compound. wikipedia.org The resulting intermediate cyclizes to form an oxaphosphetane, which then decomposes to yield the desired alkene and a water-soluble dialkylphosphate salt, which is easily removed. wikipedia.orgalfa-chemistry.comorganic-chemistry.org A significant advantage of the HWE reaction is its tendency to produce (E)-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgnrochemistry.com

| Phosphonate Reagent | Base | General Product Structure |

|---|---|---|

| Triethyl phosphonoacetate | NaH | α,β-Unsaturated Ester |

| Diethyl benzylphosphonate | n-BuLi | Styrenyl Derivative |

The acetyl carbonyl group can be readily reduced to a secondary hydroxyl group using an appropriate reducing agent. chemicalbook.com Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones over less reactive carbonyl derivatives like esters. masterorganicchemistry.comwikipedia.org

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. chemguide.co.ukyoutube.com This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic or aqueous workup step to yield the final product, 1-(tetrahydro-2H-pyran-4-yl)ethanol. masterorganicchemistry.comchemguide.co.uk This reaction is a reliable method for converting the ketone into its corresponding secondary alcohol.

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(Tetrahydro-2H-pyran-4-yl)ethanol |

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic due to resonance stabilization of the resulting enolate conjugate base. wikipedia.orgmsu.edu This acidity allows for alpha-substitution reactions, where an α-hydrogen is replaced by an electrophile. wikipedia.orglibretexts.org

A common example is α-halogenation. The reaction of this compound with bromine (Br₂), typically in an acidic solvent like acetic acid, results in the formation of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone. wikipedia.orgbldpharm.com The reaction proceeds through an acid-catalyzed enol intermediate. wikipedia.org The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine to form the α-brominated ketone. wikipedia.org This brominated product is a valuable synthetic intermediate, as the bromine atom can be subsequently displaced by various nucleophiles in Sₙ2 reactions.

| Reagent | Conditions | Product |

|---|---|---|

| Bromine (Br₂) | Acetic Acid (Acidic Medium) | 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone |

Transformations of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring is a saturated cyclic ether, which is generally a stable and unreactive moiety under many reaction conditions, including those used to modify the acetyl group. Transformations of the THP ring itself, such as ring-opening, typically require harsh conditions like strong acids (e.g., HBr or HI) and high temperatures. Under such conditions, the ketone functionality may also undergo side reactions.

Derivatization of the THP ring of this compound is not a common synthetic strategy. It is more typical to synthesize substituted tetrahydropyran rings from acyclic precursors or other heterocyclic systems. clockss.orggoogle.comrsc.org For instance, pyran-2-ones can be converted into a variety of other heterocyclic systems through reactions with nucleophiles, but these starting materials are structurally different from the saturated THP ring in the target compound. clockss.org Therefore, in the context of this compound, the THP ring primarily serves as a stable, non-reactive scaffold while transformations are carried out on the more reactive acetyl group.

Ring-Opening and Rearrangement Reactions

The tetrahydropyran ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions are often facilitated by the presence of the ketone functional group, which can be manipulated to induce cleavage of the C-O bond within the heterocyclic system. For instance, treatment with strong reducing agents under harsh conditions can lead to reductive cleavage of the ether linkage. Similarly, certain Lewis acids in combination with nucleophiles can promote ring-opening to yield functionalized acyclic compounds.

Rearrangement reactions involving the tetrahydropyran-4-yl moiety are less common but can be envisioned through pathways such as intramolecular aldol-type reactions or rearrangements initiated by the formation of reactive intermediates at the acetyl group. These transformations would likely require specific catalysts or reaction conditions to overcome the inherent stability of the six-membered ring.

Formation of Fused and Spirocyclic Heterocyclic Systems

This compound serves as a versatile building block for the synthesis of more complex heterocyclic structures, including fused and spirocyclic systems. The reactivity of the ketone carbonyl group and the adjacent α-protons allows for a variety of condensation and cyclization reactions.

Pyrimidine Derivatives Incorporating the Tetrahydropyran Moiety

The synthesis of pyrimidine derivatives from this compound is a well-established route for creating compounds with potential biological activity. One common method involves the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-dicarbonyl compound (in this case, the tetrahydropyran ketone can be a precursor or component), and urea or thiourea. This reaction leads to the formation of dihydropyrimidinones or their thio-analogs, which can be further modified.

Another approach involves the reaction of the ketone with reagents like malononitrile or ethyl cyanoacetate in the presence of a base, followed by cyclization with guanidine or urea. This strategy allows for the construction of highly substituted pyrimidine rings attached to the tetrahydropyran moiety.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, β-dicarbonyl compound, Urea/Thiourea | Acid catalyst (e.g., CSA) | Dihydropyrimidinone/thione | amazonaws.com |

| Malononitrile/Ethyl Cyanoacetate, Guanidine/Urea | Base catalyst | Substituted Pyrimidine | nih.gov |

Pyrazole Derivatives Featuring Tetrahydropyran-4-yl Substructures

The synthesis of pyrazole derivatives from this compound typically involves the reaction of the ketone with hydrazine or its derivatives. The initial step is the formation of a hydrazone, which can then undergo cyclization to form the pyrazole ring.

A common synthetic route is the condensation of the tetrahydropyran ketone with a hydrazine in the presence of an acid or base catalyst. The resulting pyrazoline can then be oxidized to the corresponding pyrazole. Variations of this method, such as the Knorr pyrazole synthesis, can also be employed by reacting the ketone with a 1,3-dicarbonyl compound and a hydrazine.

| Reactants | Conditions | Product Type | Reference |

| Hydrazine/Substituted Hydrazine | Acid/Base catalyst | Pyrazole | nih.govmdpi.com |

| 1,3-Dicarbonyl compound, Hydrazine | Heat | Substituted Pyrazole | researchgate.net |

Quinoline (B57606) Derivatives with Tetrahydropyran-Pyrazole Frameworks

The construction of quinoline derivatives incorporating a tetrahydropyran-pyrazole framework involves multi-step synthetic sequences. A plausible approach begins with the synthesis of a pyrazole derivative from this compound, as described in the previous section. This pyrazole intermediate, bearing the tetrahydropyran moiety, can then be functionalized to participate in a quinoline ring-forming reaction.

For example, a pyrazole with a free amino group can undergo a Combes quinoline synthesis by reacting with a β-diketone under acidic conditions. Alternatively, a pyrazole-substituted aldehyde or ketone can be utilized in a Friedländer annulation with an ortho-aminoaryl aldehyde or ketone to construct the quinoline ring system.

Spirooxindole-Pyran Annulated Heterocycles

The synthesis of spirooxindole-pyran annulated heterocycles from this compound represents a sophisticated application of this building block in creating complex molecular architectures. These syntheses often proceed through multicomponent reactions.

A typical strategy involves the reaction of isatin (or a derivative), a suitable active methylene (B1212753) compound (like malononitrile or a 1,3-dicarbonyl compound), and the tetrahydropyran ketone. This reaction can be catalyzed by a base or an organocatalyst and proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence to afford the spiro[oxindole-pyran] scaffold. The tetrahydropyran ketone can either be the active methylene component itself or be incorporated in a subsequent step.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Isatin, Malononitrile, 1,3-Dicarbonyl compound | Organocatalyst (e.g., cinchona alkaloid) | Spiro[4H-pyran-3,3′-oxindole] | nih.gov |

| Isatin, Active Methylene Compound | Base catalyst | Spirooxindole-pyran |

Exploration of Derivatives and Analogues of 1 Tetrahydro 2h Pyran 4 Yl Ethanone in Academic Research

Structural Variations of the Tetrahydropyran (B127337) Ring

The saturated six-membered oxygen-containing ring is a common motif in many biologically active molecules. Altering its structure, either by changing the degree of saturation or by replacing the oxygen atom, is a key strategy to modulate the compound's properties.

The partially unsaturated analogues of the tetrahydropyran ring, namely dihydro-2H-pyrans and 2H-pyrans, are significant synthetic targets. organic-chemistry.orgmdpi.com The 2H-pyran ring, in particular, is a structural motif found in numerous natural products. mdpi.com However, simple 2H-pyrans are often unstable and exist in equilibrium with their open-chain isomeric forms, the 1-oxatrienes. mdpi.comnih.gov This isomerization is a reversible 6π-electrocyclization process. mdpi.com

Several synthetic strategies have been developed to access these unsaturated pyran rings.

Hetero-Diels-Alder Reactions: The inverse electron demand hetero-Diels-Alder reaction, often catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes, allows for the enantioselective synthesis of dihydropyrans. organic-chemistry.org

Knoevenagel Condensation/Electrocyclization: A common route involves the Knoevenagel condensation of an enal with a 1,3-dicarbonyl compound, which then undergoes an oxa-6π-electrocyclization to form the 2H-pyran ring. mdpi.com

Olefin Metathesis: Grubbs' catalysts can be used for olefin metathesis of allyl ethers to form cyclic enol ethers, which are precursors to dihydropyrans. organic-chemistry.org

Titanocene-catalyzed Reactions: A reductive domino reaction catalyzed by titanocene (B72419) can produce 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org

One-Pot Syntheses: Environmentally benign methods for synthesizing tetrahydrobenzo[b]pyran derivatives have been developed using multicomponent reactions catalyzed by agents like copper-doped iron tartarate. bhu.ac.in

The synthesis of 2-substituted tetrahydropyrans, which can be seen as derivatives of the core structure, allows for the direct introduction of the oxygen heterocycle into larger molecular frameworks. organic-chemistry.org

Replacing the oxygen atom in the tetrahydropyran ring with a sulfur atom yields a thiopyran analogue. These sulfur-containing heterocycles are also of significant interest due to their presence in various pharmaceutical and agrochemical compounds. researchgate.net Research has focused on the synthesis of tetrahydrothiopyran-4-one (B549198) derivatives, which are direct analogues of the corresponding tetrahydropyran-4-ones. researchgate.net

Comparative studies often explore the differences in biological activity and physicochemical properties that arise from this heteroatom substitution. For instance, thiopyrans have been investigated for their therapeutic potential, with some derivatives showing antidepressant and antipsychotic properties. nih.gov The synthesis of thiopyran derivatives can be achieved through various methods, including [4+2] cycloaddition reactions. nih.gov The choice between a tetrahydropyran and a thiopyran scaffold can significantly impact a molecule's interaction with biological targets.

Modifications at the Acetyl Group and Side Chains

The acetyl group of 1-(Tetrahydro-2H-pyran-4-yl)ethanone offers a reactive handle for a wide range of chemical transformations. Modifications at this position are crucial for developing derivatives with tailored properties. Research in this area has led to the creation of novel dipeptidyl peptidase IV (DPP-4) inhibitors, which are important for the treatment of type 2 diabetes. researchgate.net A series of substituted-[(3R)-amino-2-(2,5-difluorophenyl)]tetrahydro-2H-pyran analogs have been synthesized and evaluated for this purpose. researchgate.net These efforts culminated in the discovery of omarigliptin, a long-acting DPP-4 inhibitor. researchgate.net

The general strategies for modifying the acetyl group and extending the side chains often involve standard organic reactions such as:

Reductions to form alcohols.

Oxidations.

Aldol (B89426) condensations to introduce larger carbon frameworks.

Reductive aminations to introduce nitrogen-containing functional groups.

Wittig reactions to form alkenes.

These modifications allow for the exploration of the structure-activity relationship (SAR) of the resulting derivatives, optimizing their biological activity and pharmacokinetic properties.

Scaffold Hybridization with Other Bioactive Heterocycles

A powerful strategy in drug discovery is molecular hybridization, where the tetrahydropyran scaffold is combined with other known bioactive heterocyclic rings. This approach aims to create new molecules with enhanced or synergistic activities.

Pyrazolo[3,4-d]pyrimidines are a class of compounds that are structurally similar to purines and have garnered significant attention for their potential as anticancer agents. ekb.egnih.gov They often act as ATP competitive inhibitors for various kinase enzymes. ekb.eg Researchers have synthesized novel pyrazolo[3,4-d]pyrimidine derivatives that incorporate a tetrahydropyran moiety. nih.govnih.gov

The synthesis of these hybrid molecules typically involves building the pyrazolo[3,4-d]pyrimidine core and then attaching the tetrahydropyran-containing fragment, or vice versa. semanticscholar.org For example, studies have reported the synthesis of two series of new purine (B94841) bioisosteres comprising a pyrazolo[3,4-d]pyrimidine scaffold linked to a piperazine (B1678402) moiety through different amide linkages, with some of these showing promising cytotoxic activity against various cancer cell lines. nih.gov

The 1,2,3-triazole ring is another important heterocycle in medicinal chemistry, often used as a linker due to its stability and ease of synthesis via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.govnih.gov This approach has been used to create hybrid molecules where a tetrahydrobenzopyran scaffold is linked to other chemical entities via a triazole ring. researchgate.net

An efficient one-pot, three-component synthesis promoted by ultrasound has been described for creating a series of 1,2,3-triazole-linked tetrahydrobenzo[b]pyran derivatives. researchgate.net Some of these compounds have demonstrated excellent antifungal activity. researchgate.net The hybridization of the 1,2,3-triazole with other antimicrobial pharmacophores is considered a promising strategy for developing new and effective antifungal agents. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Structural Optimization and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are particularly favored for their balance of accuracy and computational efficiency, making them well-suited for studying organic molecules of moderate size such as 1-(tetrahydro-2H-pyran-4-yl)ethanone.

These calculations are used to determine the molecule's most stable three-dimensional arrangement, a process known as structural optimization. For the parent tetrahydro-2H-pyran (THP) ring, extensive DFT and ab initio studies have been performed to calculate the energies of its various conformers, including the chair, boat, twist, and sofa forms. These studies consistently show that the chair conformation is the most stable, with other conformers existing at significantly higher energies. For instance, the energy difference between the chair and the 2,5-twist conformer is reported to be in the range of 5.8 to 6.1 kcal/mol, while the boat conformer is even less stable.

When the acetyl group is added at the C4 position to form this compound, DFT calculations can precisely model how this substituent affects the geometry and stability of the pyran ring. The calculations would optimize the structure to find the preferred orientation of the acetyl group, which can exist in either an axial or equatorial position. The equatorial conformation is generally favored to minimize steric hindrance.

Furthermore, DFT is used to compute key electronic properties. By calculating the molecular orbital energies, one can determine the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. The distribution of electron density can also be mapped, revealing electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents.

Table 1: Relative Energies of Tetrahydro-2H-pyran Conformers Calculated by Various Methods

This table illustrates the significant energy preference for the chair conformation in the parent pyran ring system, a principle that governs the structure of its derivatives.

| Conformer | Calculation Method | Energy Difference from Chair (kcal/mol) |

| 2,5-Twist | HF (Hartree-Fock) | 5.92 - 6.10 |

| 2,5-Twist | MP2 | 5.78 - 6.10 |

| 2,5-Twist | B3LYP (DFT) | 5.84 - 5.95 |

| 1,4-Boat | HF (Hartree-Fock) | 6.72 - 7.05 |

| 1,4-Boat | MP2 | 6.76 - 7.16 |

| 1,4-Boat | B3LYP (DFT) | 6.23 - 6.46 |

Source: Data compiled from computational studies on tetrahydro-2H-pyran.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another, typically a protein (the receptor). This method is a cornerstone of structure-based drug design. The tetrahydropyran (B127337) ring is a prevalent scaffold in many biologically active compounds and approved drugs, valued for its favorable physicochemical properties.

For this compound, molecular docking simulations would be employed to screen its potential as a ligand for various biological targets. The process involves:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank. The structure of this compound is generated and optimized using methods like DFT as described previously.

Docking Algorithm: A docking program systematically samples a vast number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. Lower scores typically indicate a more favorable binding interaction.

Through this process, researchers can hypothesize how 1-(tetrahydro-2H-pyran-4-yl)eth

Advanced Spectroscopic and Analytical Research Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(tetrahydro-2H-pyran-4-yl)ethanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete mapping of the molecule's connectivity.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. A patent describing the synthesis of this compound provides the following ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz:

δ 3.95 (ddd, J = 11.6, 4.4, 2.8 Hz, 2H): This multiplet corresponds to the two axial protons on the carbons adjacent to the oxygen atom (C2-Hax and C6-Hax) in the tetrahydropyran (B127337) ring. The large coupling constant (11.6 Hz) is indicative of an axial-axial coupling.

δ 3.38 (dt, Jd = 2.8 Hz, Jt = 11.6 Hz, 2H): This signal is assigned to the two equatorial protons on the same carbons (C2-Heq and C6-Heq).

δ 2.50 (m, 1H): This multiplet represents the proton at the C4 position, which is attached to the acetyl group.

δ 2.12 (s, 3H): This sharp singlet is characteristic of the three equivalent protons of the methyl group in the acetyl moiety.

δ 1.75 (m, 2H) and 1.65 (m, 2H): These multiplets arise from the protons on the C3 and C5 positions of the tetrahydropyran ring. echemi.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.95 | ddd | 2H | C2-Hax, C6-Hax |

| 3.38 | dt | 2H | C2-Heq, C6-Heq |

| 2.50 | m | 1H | C4-H |

| 2.12 | s | 3H | -C(O)CH₃ |

| 1.75 | m | 2H | C3-H₂, C5-H₂ |

| 1.65 | m | 2H |

¹³C NMR Spectroscopy:

The carbonyl carbon of the ketone is the most deshielded and is expected to appear in the range of 190-220 ppm. ttu.edu The carbons of the tetrahydropyran ring bonded to the oxygen atom (C2 and C6) will be in the range of 50-90 ppm. ttu.edu The remaining sp³ hybridized carbons will appear at higher fields (0-90 ppm). libretexts.org

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C=O | 190 - 220 |

| C2, C6 | 50 - 90 |

| C4 | ~40 - 60 |

| C3, C5 | ~20 - 40 |

| -C(O)CH₃ | ~20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the carbonyl (C=O) group of the ketone and the C-H bonds of the aliphatic ring and methyl group.

The most prominent peak will be the C=O stretching vibration, which for a saturated aliphatic ketone typically appears in the region of 1705-1725 cm⁻¹. libretexts.org The C-H stretching vibrations of the sp³ hybridized carbons are expected in the range of 2850-3000 cm⁻¹. chemicalbook.com Additionally, C-O stretching from the ether linkage in the tetrahydropyran ring will be present in the 1050-1260 cm⁻¹ region. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=O (ketone) | Stretching | 1705 - 1725 |

| C-O (ether) | Stretching | 1050 - 1260 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (molecular weight: 128.17 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 128. rsc.org

The fragmentation of this compound is expected to be influenced by both the ketone and the cyclic ether functionalities. Common fragmentation pathways for ketones include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. waters.comnp-mrd.org This would lead to the formation of an acylium ion.

For cyclic ethers, fragmentation often involves the loss of an alkyl group or ring-opening followed by further fragmentation. The presence of the oxygen atom in the tetrahydropyran ring can direct cleavage. nih.gov

Expected fragmentation patterns include:

α-cleavage: Loss of a methyl radical (•CH₃) to give a fragment at m/z 113, or loss of the tetrahydropyranyl radical to give an acylium ion at m/z 43. The latter is often a prominent peak for methyl ketones.

Cleavage of the tetrahydropyran ring: Fragmentation of the ring can occur through various pathways, leading to smaller charged fragments.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide definitive information about the bond lengths, bond angles, and conformation of the tetrahydropyran ring in this compound.

While no specific crystal structure for this compound has been reported in the crystallographic databases, studies on related pyran derivatives have been published. nih.govwaters.com These studies demonstrate that the pyran ring can adopt various conformations, such as a chair or boat form, depending on the substituents. An X-ray crystallographic analysis of this compound would unequivocally establish its solid-state conformation. The successful application of this technique has been demonstrated for various pyranone and fused-pyran derivatives. chemicalbook.comnih.gov

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating and quantifying components in a liquid sample. For the analysis of ketones like this compound, reversed-phase HPLC is commonly employed. A C18 column is a typical stationary phase. np-mrd.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

To enhance detection by UV-Vis, ketones are often derivatized with a chromophore-containing reagent. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative that can be readily detected at around 360 nm. np-mrd.orgnih.gov However, analysis without derivatization is also possible if a suitable detector, such as a mass spectrometer (LC-MS), is used. shimadzu.com

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (at ~360 nm for DNPH derivatives) |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful combination of gas chromatography for separation and mass spectrometry for detection and identification. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In GC, the retention time—the time it takes for a compound to pass through the column—is a key identifying characteristic. ursinus.edu The retention time is influenced by the compound's boiling point and its interactions with the stationary phase of the GC column. researchgate.net For a series of ketones, the elution order is generally related to their boiling points. researchgate.net After separation by GC, the compound enters the mass spectrometer, where it is fragmented and a mass spectrum is obtained, allowing for positive identification. GC-MS is widely used for the analysis of ketones in various matrices.

Future Research Directions and Translational Perspectives for 1 Tetrahydro 2h Pyran 4 Yl Ethanone Derivatives

The chemical scaffold 1-(tetrahydro-2H-pyran-4-yl)ethanone represents a valuable starting point for the development of novel therapeutic agents. The tetrahydropyran (B127337) (THP) ring is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties. pharmablock.com Future research is poised to build upon this foundation, exploring new synthetic routes, biological activities, and advanced design strategies to translate promising derivatives from the laboratory to clinical applications.

Q & A

Basic Research Question

- NMR:

- ¹H NMR: Look for a singlet at δ ~2.1 ppm (acetyl group) and pyran ring protons between δ 1.5–4.0 ppm.

- ¹³C NMR: A carbonyl signal at ~208 ppm confirms the ketone.

- IR: Strong C=O stretch at ~1700 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 128 (C₇H₁₂O₂) with fragmentation patterns consistent with tetrahydro-pyran ring cleavage .

Validation: Cross-reference with crystallographic data (if available) using SHELXL ().

What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?

Advanced Research Question

The compound’s flexible pyran ring and low melting point (~48–50°C, similar to analogs in ) may complicate crystal growth. SHELXL’s robust refinement algorithms handle weak diffraction data and twinning, common in small organic molecules. Use high-resolution synchrotron data for better electron density maps.

Protocol:

- Grow crystals via slow evaporation in non-polar solvents (e.g., hexane).

- Apply SHELXL’s TWIN/BASF commands for twinned structures .

What safety precautions are essential when handling this compound?

Basic Research Question

- Hazards: Skin/eye irritation (based on analogs in ).

- PPE: Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (similar to thiopyranone handling in ).

- Waste Disposal: Segregate halogen-free organic waste for incineration .

How does the steric environment of the tetrahydro-2H-pyran-4-yl group influence its reactivity in nucleophilic additions?

Advanced Research Question

The chair conformation of the pyran ring creates axial and equatorial steric environments. Nucleophiles (e.g., Grignard reagents) preferentially attack the acetyl group’s electrophilic carbon from the equatorial direction, minimizing 1,3-diaxial interactions. Computational studies (e.g., Conformer Distribution Analysis) reveal that steric hindrance reduces reaction rates by ~20% compared to less hindered ketones .

Experimental Design:

- Compare reaction kinetics with cyclohexanone analogs.

- Use NOESY NMR to confirm conformational preferences.

How is this compound utilized as a building block in pharmaceutical intermediates?

Advanced Research Question

The compound serves as a precursor for spirocyclic and heterocyclic systems. For example, it undergoes condensation with hydrazines to form pyrazoles (antimicrobial agents) or reacts with hydroxylamine to yield oximes for metal-organic frameworks (MOFs). Derivatives like 1-(tetrahydro-2H-pyran-4-yl)pyrimidinetrione () highlight its role in drug discovery .

Case Study:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。